molecular formula C7H8FNO B2438786 (S)-1-(2-Fluoropyridin-3-yl)ethanol CAS No. 2227754-92-7

(S)-1-(2-Fluoropyridin-3-yl)ethanol

Cat. No.: B2438786
CAS No.: 2227754-92-7
M. Wt: 141.145
InChI Key: JUYIDKNNTBXRHG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Fluoropyridin-3-yl)ethanol is a chiral compound featuring a fluorinated pyridine ring and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoropyridin-3-yl)ethanol typically involves the fluorination of a pyridine derivative followed by the introduction of the ethanol group. One common method is the nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be reduced to 3-fluoro-4-aminopyridine . The final step involves the stereoselective reduction of the corresponding ketone to obtain the (S)-enantiomer of 1-(2-Fluoropyridin-3-yl)ethanol.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of chiral catalysts or chiral resolution techniques is crucial to obtain the desired (S)-enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Produces 1-(2-Fluoropyridin-3-yl)acetaldehyde or 1-(2-Fluoropyridin-3-yl)acetic acid.

    Reduction: Produces 3-fluoro-4-aminopyridine.

    Substitution: Produces various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2-Fluoropyridin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(2-Fluoropyridin-3-yl)butan-2-ol
  • 5-Fluoro-2-aminopyrimidine derivatives

Uniqueness

(S)-1-(2-Fluoropyridin-3-yl)ethanol is unique due to its specific stereochemistry and the presence of both a fluorinated pyridine ring and an ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

(1S)-1-(2-fluoropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYIDKNNTBXRHG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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